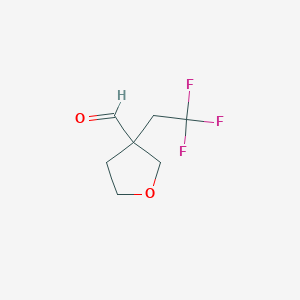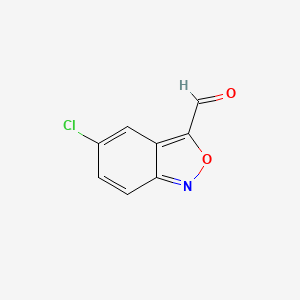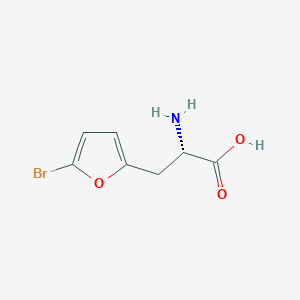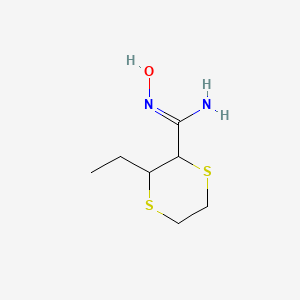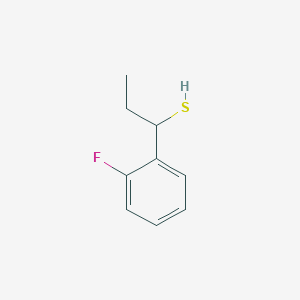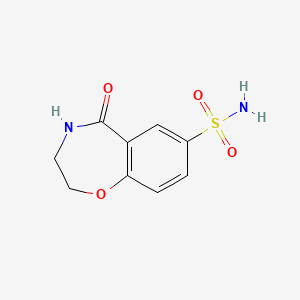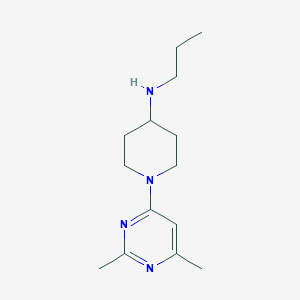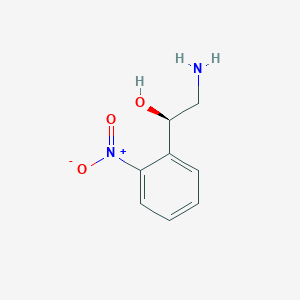![molecular formula C8H10N2O4 B15273196 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of carboxylic acids with amidoximes. One common method is the uronium activation method, which yields the desired oxadiazole in high purity and yield . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like uronium salts.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.
作用機序
The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A regioisomer of the compound with similar chemical properties but different reactivity.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.
Uniqueness
5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazoles may not be suitable.
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12) |
InChIキー |
RBPRRJHFYCXVRT-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CC2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


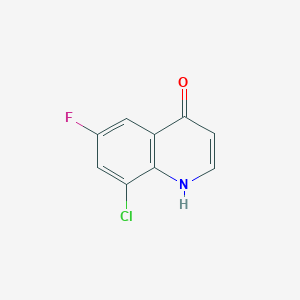

![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
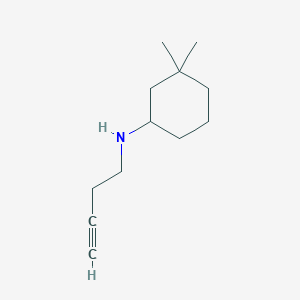
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
